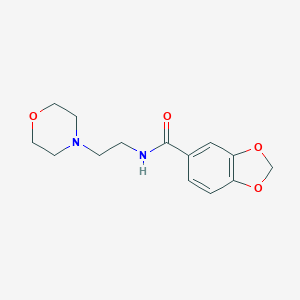
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a member of the benzodioxole family of compounds, which are known to have a variety of biological activities. In
作用機序
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of effects on behavior and physiology in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has also been shown to produce changes in sensory perception and cognition, such as alterations in visual perception and memory.
実験室実験の利点と制限
One advantage of using N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide in research is its ability to selectively target serotonin receptors, which allows for the study of specific aspects of serotonin signaling. However, the effects of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide on behavior and physiology can be complex and difficult to interpret, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective and potent analogs of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, which may have improved pharmacological properties and be more useful as research tools.
In conclusion, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been studied for its potential use as a research tool in various fields. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has affinity for serotonin receptors and has been shown to have a variety of effects on behavior and physiology in animal models. While there are limitations to its use in certain types of experiments, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has potential future applications in the treatment of psychiatric disorders and the development of more selective analogs.
合成法
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have affinity for a variety of receptors, including serotonin, dopamine, and norepinephrine receptors, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.
特性
製品名 |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.3 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-3-4-16-5-7-18-8-6-16)11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChIキー |
TUNKNPVVUWTJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)